molecular formula C21H17N B3353078 1-Benzyl-2-phenyl-1H-indole CAS No. 52604-15-6

1-Benzyl-2-phenyl-1H-indole

Cat. No.: B3353078
CAS No.: 52604-15-6
M. Wt: 283.4 g/mol
InChI Key: NTEREHKLCGIVKK-UHFFFAOYSA-N
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Description

1-Benzyl-2-phenyl-1H-indole is a chemical compound with the linear formula C21H17N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Chemical Reactions Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

Scientific Research Applications

Crystal Structure Analysis

  • Structural Analysis : The structural properties of compounds related to 1-Benzyl-2-phenyl-1H-indole have been extensively studied. For instance, certain derivatives demonstrate planar indole units and specific dihedral angles between phenyl rings, indicating their stable geometric configurations, which are essential in various chemical and pharmaceutical applications (R. Archana et al., 2010).

Chemical and Physical Properties

  • Solubility and Thermochemical Properties : The solubility of 2-phenyl-1H-indole, a closely related compound, has been measured in different organic solvents, providing crucial information for its application in organic syntheses. Understanding these properties is vital for the development of pharmaceuticals and other chemical products (Jinqiang Liu et al., 2020).

Biological and Pharmaceutical Applications

  • Biological Activity : Indole nuclei, a key component of this compound, are significant in many natural and synthetic molecules, exhibiting diverse biological properties like anti-tumor and anti-inflammatory activities. These properties are often linked to DNA and protein interactions, making them important in medical research (D. Geetha et al., 2019).
  • Anti-inflammatory Agents : Some derivatives of this compound have been evaluated for their anti-inflammatory activities, demonstrating the potential for developing new therapeutic agents (Z. Rehman et al., 2022).

Synthetic Methods and Derivatives

  • Synthesis Techniques : Advanced synthetic methods for indole derivatives, including this compound, have been developed, enabling efficient production of these compounds for various applications (Alexandr V. Syromolotov et al., 2019)

Mechanism of Action

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

1-benzyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N/c1-3-9-17(10-4-1)16-22-20-14-8-7-13-19(20)15-21(22)18-11-5-2-6-12-18/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEREHKLCGIVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30471845
Record name 1-Benzyl-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52604-15-6
Record name 1-Benzyl-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30471845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 19.33 g (0.1 mole) of 2-phenylindole, 13.92 g (0.11 mole) of benzyl chloride, 33 g (0.5 mole) of 85% KOH, 14 mL of H2O, 2.5 g (2.5 mmoles) of PEG-1000, and 100 mL of toluene was stirred and heated at 55°-60° for 24 hours. After cooling to room temperature, 100 mL of H2O was added. The layers were separated. The aqueous layer was extracted with 100 mL of toluene. The combined toluene phases were washed with 2N HCl (2×50 mL), H2O (2×50 mL), and 50 mL of brine and dried over MgSO4. Evaporation of the solvent left 32.3 g of dark brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was elut4d with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed by silica gel tlc (1×4") (25% CH2Cl2 -Skellysolve B). Fractions 18-20 were combined giving 3.74 g (13%) of 1-benzyl-2-phenylindole as a solid.
Quantity
19.33 g
Type
reactant
Reaction Step One
Quantity
13.92 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step One
[Compound]
Name
PEG-1000
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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